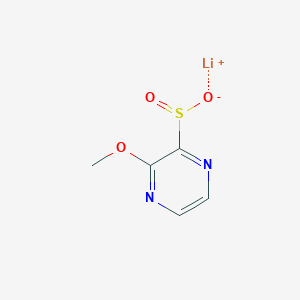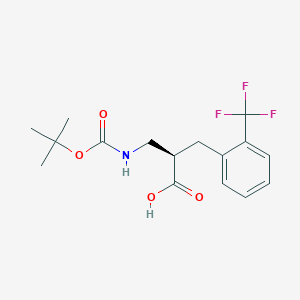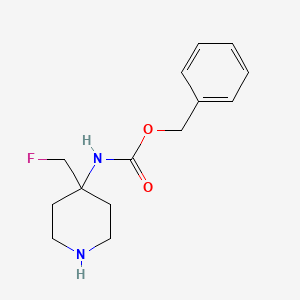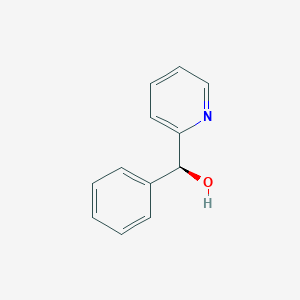![molecular formula C19H18ClN3O2S2 B12958988 ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)
ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[75002,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is a complex organic compound with a unique polycyclic structure This compound is characterized by its multiple ring systems, including a triazatricyclo framework, and the presence of sulfur and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocodimerization of cyclohepta-1,3,5-triene with spiro[cyclopropane-1,7′-norborna-2,5-diene] in the presence of titanium complexes as catalysts . This reaction affords high yields of the desired polycyclic compounds.
Industrial Production Methods
the use of metal complex catalysis, such as titanium complexes, is a promising approach for large-scale synthesis due to its efficiency and high yield .
化学反応の分析
Types of Reactions
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatricyclo framework.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学的研究の応用
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[750
Chemistry: The compound’s unique structure makes it a valuable subject for studying polycyclic compound synthesis and reactivity.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts.
作用機序
The mechanism by which ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with specific enzymes or receptors due to its complex structure. Further research is needed to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide
- 2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Uniqueness
Ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate is unique due to its specific polycyclic structure and the presence of both sulfur and chlorine atoms. This combination of features distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties.
特性
分子式 |
C19H18ClN3O2S2 |
|---|---|
分子量 |
420.0 g/mol |
IUPAC名 |
ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-2-25-19(24)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(26)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,26) |
InChIキー |
YIWBARFOCMRJGH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=S)N3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



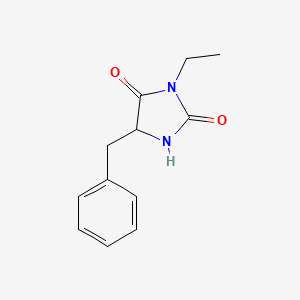
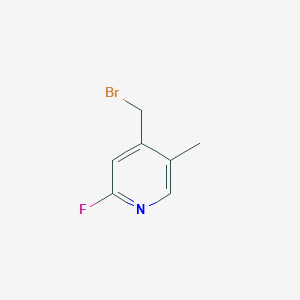

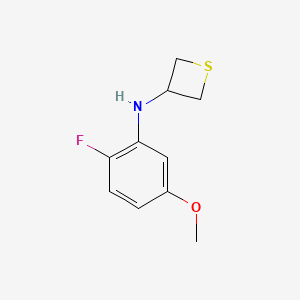
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
